molecular formula C20H19ClN4O3S B6576381 1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline CAS No. 848686-38-4

1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline

Cat. No. B6576381
CAS RN: 848686-38-4
M. Wt: 430.9 g/mol
InChI Key: ZWZIVMYWEQDXOS-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline” is a complex organic molecule that contains several functional groups. It has a quinoxaline ring which is a type of heterocyclic compound. The molecule also contains a sulfonyl group attached to a chlorobenzene ring, and an oxolane ring (also known as a tetrahydrofuran ring) attached to the imidazole ring of the quinoxaline .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline and benzene rings are aromatic, which means they are planar and have a delocalized π electron system. The oxolane ring is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The chlorobenzene sulfonyl group might undergo nucleophilic aromatic substitution reactions. The oxolane ring could potentially undergo ring-opening reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar sulfonyl group and the nonpolar aromatic rings. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces it can form .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be investigated as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for use in materials science or other areas of chemistry .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-2,5-10,15H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZIVMYWEQDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

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